6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
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Description
6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and activation of B cells, a type of white blood cell that is responsible for producing antibodies.
Scientific Research Applications
Antiproliferative Activity
The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, a relative of the specified compound, has been synthesized and shown to possess marked inhibition against the proliferation of various human cancer cell lines, demonstrating promising anticancer activity. This suggests potential research applications in cancer therapy and understanding the mechanism of action against cancer cells (Huang et al., 2020).
Antibacterial Activity
A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, structurally related to the queried compound, have been prepared and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the compound's potential for developing new antibacterial agents (Bheemanapalli et al., 2008).
Anti-Fibrosis Activity
Novel 2-(pyridin-2-yl) pyrimidine derivatives have been designed, synthesized, and evaluated for their anti-fibrotic activities, showcasing the broad pharmacological potential of pyrimidine derivatives in treating fibrosis-related diseases (Gu et al., 2020).
Molecular Structure Analysis
Research into the molecular structures of compounds closely related to 6-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, has provided insights into their polarized electronic structures and crystal formations, aiding the understanding of their chemical behavior and potential applications (Cobo et al., 2008).
Antiprotozoal Activity
Aza-analogues of furamidine, including compounds with nicotinamide structures, have shown potent antiprotozoal activity, suggesting the application of similar compounds in treating protozoal infections (Ismail et al., 2003).
properties
IUPAC Name |
6-ethoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-2-23-13-4-3-11(9-18-13)15(21)17-6-7-20-10-19-12-5-8-24-14(12)16(20)22/h3-5,8-10H,2,6-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUBWGVXORNYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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